Pretazettine Pretazettine Pretazettine is an alkaloid.
Brand Name: Vulcanchem
CAS No.: 17322-84-8
VCID: VC0105272
InChI: InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1
SMILES: CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol

Pretazettine

CAS No.: 17322-84-8

Main Products

VCID: VC0105272

Molecular Formula: C18H21NO5

Molecular Weight: 331.4 g/mol

Pretazettine - 17322-84-8

CAS No. 17322-84-8
Product Name Pretazettine
Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
IUPAC Name (1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol
Standard InChI InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1
Standard InChIKey KLJOYDMUWKSYBP-YNBLHMCPSA-N
Isomeric SMILES CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5
SMILES CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5
Canonical SMILES CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5
Description Pretazettine is an alkaloid.
Synonyms 3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-8H- (1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-8-ol (stereoisomer)
pretazettine
pretazettine hydrochloride, (6abeta,8beta)-isome
PubChem Compound 73360
Last Modified Dec 23 2021
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